N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide
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Description
This compound is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . It is a newly synthesized compound that has been studied for its pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the use of 4-bromophenyl and thiazol-2-yl groups . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole nucleus, which is a heterocyclic compound that has various medicinal properties . The structure also includes a 4-bromophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been confirmed by spectroanalytical data, including NMR, IR, and elemental analysis . The compound has a molecular weight of 214.059 .Future Directions
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S2/c1-25-15-7-4-11(8-13(15)20)16(24)22-17(26)23-18-21-14(9-27-18)10-2-5-12(19)6-3-10/h2-9H,1H3,(H2,21,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISWOXHBPGYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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